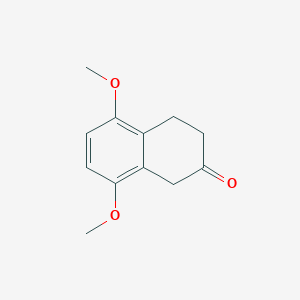

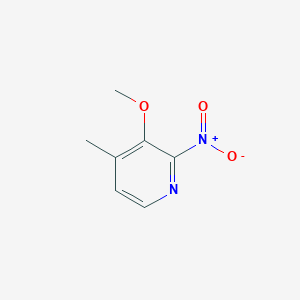

3-Methoxy-4-methyl-2-nitropyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various nitropyridine derivatives has been explored in the literature. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been reported, indicating the reactivity of nitropyridine groups with amines and the potential for structural rearrangements under certain conditions . Additionally, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile through Vilsmeier–Haack chlorination demonstrates the versatility of nitropyridine derivatives in undergoing halogenation reactions . Furthermore, the transformation of 2-chloro derivatives to 2-hydrazino derivatives has been achieved, showcasing the ability to introduce hydrazino groups into the nitropyridine framework .

Molecular Structure Analysis

The molecular and crystal structures of various nitropyridine derivatives have been extensively studied. For example, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its dinitro and mononitro analogs have been determined, revealing the presence of N-H···N and N-H···O hydrogen bonds and a layered arrangement with a dimeric N-H···N motif . The structure of the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol has been characterized by one of the shortest N···H···O hydrogen bridges, indicating strong intermolecular interactions . Additionally, the conformational stability and vibrational studies of 2-hydroxy-4-methyl-3-nitropyridine and its analogs have been conducted using density functional theory (DFT), providing insights into the molecular stability and bond strength .

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives in chemical reactions has been demonstrated in several studies. The formation of imidazo[1,2-a]pyridines and indoles from the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine suggests that nitropyridine derivatives can participate in cyclization reactions . The synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from its chloro precursor indicates that nitropyridine derivatives can undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives have been analyzed through various spectroscopic and computational methods. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with NBO analysis and molecular electrostatic potential surface mapping, have provided detailed information on the size, shape, charge density distribution, and site of chemical reactivity of these molecules . The effects of solvents on the absorption and fluorescence spectra of these compounds have been investigated, revealing the influence of solvent polarity on their optical properties . Additionally, molecular docking studies have been carried out to predict the electrophilic and nucleophilic sites within the molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Molecular Analysis and Spectroscopy

Research has also been conducted on the conformational stability, vibrational spectroscopic studies, and theoretical analyses (HOMO–LUMO, NBO) of nitropyridine derivatives. These studies provide insights into molecular stability, bond strength, and electronic properties, which are crucial for understanding the reactivity and potential applications of these compounds in materials science and molecular engineering (V. Balachandran, A. Lakshmi, A. Janaki, 2012).

X-ray and Spectroscopic Analysis

The structural features of nitropyridine derivatives have been explored through X-ray analysis, IR, NMR, and electronic spectroscopy. These studies highlight the importance of detailed structural analysis in the development of novel compounds with specific optical properties, which could have applications in fluorescence spectroscopy and materials design (Marijana Jukić et al., 2010).

Chemical Reactivity and Synthetic Applications

Research into the reactivity and synthetic applications of nitropyridine derivatives reveals their potential in forming complex organic compounds. Studies on the synthesis of isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles demonstrate the versatility of nitropyridine derivatives in organic synthesis, providing pathways to novel heterocyclic compounds with possible pharmaceutical applications (J. Khalafy et al., 2002).

Vibrational Spectroscopy and Molecular Structure

Further investigations into the molecular structure and vibrational spectroscopy of nitropyridine derivatives using density functional theory (DFT) have provided detailed insights into their electronic and optical properties. These studies underscore the potential of nitropyridine derivatives in the development of new materials with specific electronic and optical characteristics, relevant to fields such as optoelectronics and photonics (S. Premkumar et al., 2015).

Eigenschaften

IUPAC Name |

3-methoxy-4-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAFAKGSYGVWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565601 | |

| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-methyl-2-nitropyridine | |

CAS RN |

155789-92-7 | |

| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)